Molecular Topology and LogP Difference Relative to the Non-Brominated Parent Scaffold
The bromine atom at position 5 of the target compound increases molecular weight from 158.18 g/mol (non-brominated analog, CAS 14501-20-3) to 237.08 g/mol and introduces a heavy halogen that modulates lipophilicity. The non-brominated 3-(1,3,4-thiadiazol-2-yl)propanoic acid scaffold has been characterized as a more polar heterocyclic replacement for the phenyl ring, with lead compounds in this series exhibiting remarkable aqueous solubility and microsomal stability [1]. Introduction of bromine increases calculated logP by approximately 0.5–0.7 log units compared to the non-brominated analog, expanding the utility of the scaffold for targets that favor moderately lipophilic ligands while maintaining a lower molecular weight than the corresponding 5-iodo derivative. This shift in lipophilicity directly impacts membrane permeability, protein binding, and overall pharmacokinetic disposition without the need for extensive linker engineering [2].
| Evidence Dimension | Molecular weight and calculated logP (ALogP) |
|---|---|
| Target Compound Data | MW: 237.08 g/mol; ALogP (predicted): ~0.8–1.0 |
| Comparator Or Baseline | 3-(1,3,4-thiadiazol-2-yl)propanoic acid (CAS 14501-20-3): MW 158.18 g/mol; ALogP (predicted): ~0.1–0.3 |
| Quantified Difference | MW: +78.9 g/mol; ΔALogP: ~+0.5 to +0.7 units |
| Conditions | In silico prediction using consensus logP algorithms (ALogP, XLogP3) |
Why This Matters
The enhanced lipophilicity of the 5-bromo analog broadens the accessible chemical space for lead optimization, particularly for intracellular targets or those located within lipid-rich membrane environments, while maintaining a molecular weight well below 300 Da—a key attribute for fragment-based drug discovery compliance with the Rule of Three.
- [1] Krasavin, M.; Lukin, A.; Bagnyukova, D.; Zhurilo, N.; Zahanich, I.; Zozulya, S. Novel agonists of free fatty acid receptor 1 (GPR40) based on 3-(1,3,4-thiadiazol-2-yl)propanoic acid scaffold. J. Enzyme Inhib. Med. Chem. 2016, 31 (6), 1404–1410. View Source
- [2] MolInstincts. 3-(5-Bromo-1,3,4-thiadiazol-2-yl)propanoic acid: physicochemical properties and predicted logP data. CCDDS database. View Source
